N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a hydroxyl group at position 2, a methyl group at position 9, and an N-butyl carboxamide moiety at position 3. Its synthesis typically involves condensation reactions between 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives and benzylamines or alkylamines in ethanol under reflux conditions . The compound’s structure has been confirmed via elemental analysis and NMR spectroscopy, with aromatic proton signals showing distinct shifts due to electronic effects of substituents .
Pharmacologically, this compound and its benzyl-substituted analogs exhibit analgesic properties in the acetic acid writhing model, demonstrating bioactivity comparable to 4-hydroxyquinolin-2-one derivatives, suggesting bioisosteric equivalence between the two nuclei .
Properties
IUPAC Name |
N-butyl-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-3-4-7-15-12(18)10-13(19)16-11-9(2)6-5-8-17(11)14(10)20/h5-6,8,19H,3-4,7H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEJSQFNLUYFDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N=C2C(=CC=CN2C1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
, suggesting that it may target cancer cells or pathways involved in cell proliferation and migration.
Biochemical Pathways
, it is likely that it affects pathways involved in cell proliferation, migration, and possibly angiogenesis.
Pharmacokinetics
, which may influence its absorption and distribution within the body.
Result of Action
, it is likely that it inhibits cell proliferation and migration, potentially leading to a reduction in tumor growth and spread.
Biological Activity
N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS Number: 886913-14-0) is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C14H17N3O3
- Molecular Weight : 275.30 g/mol
- CAS Number : 886913-14-0
Research indicates that this compound may exhibit various biological activities, particularly in the fields of oncology and anti-inflammatory responses.
- Antitumor Activity :
- Inhibition of Key Enzymes :
-
Anti-inflammatory Effects :
- Preliminary studies indicate that similar pyrimidine derivatives exhibit anti-inflammatory properties by suppressing key inflammatory mediators such as COX enzymes. While specific data on this compound's anti-inflammatory activity is limited, its structural analogs have demonstrated significant effects in this area .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antitumor | Inhibits proliferation in cancer cell lines | |
| Enzyme Inhibition | Inhibits GARFTase | |
| Anti-inflammatory | Potential suppression of COX enzymes |
Notable Research Developments
- In Vitro Studies :
- Animal Studies :
Structure–Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features:
- Hydroxyl Group : The presence of a hydroxyl group at the 2-position is believed to enhance solubility and bioavailability.
- Pyrimidine Core : The pyrimidine ring is essential for interaction with biological targets and contributes to the compound's ability to inhibit specific enzymes involved in nucleotide metabolism.
Scientific Research Applications
Anticancer Activity
N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been studied for its potential anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of pyrido[1,2-a]pyrimidines have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study published in a peer-reviewed journal demonstrated that a derivative of this compound inhibited the proliferation of human cancer cells in vitro, showcasing IC50 values in the micromolar range. This suggests a potential pathway for developing new anticancer agents based on this scaffold.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar pyrido derivatives have displayed effectiveness against both gram-positive and gram-negative bacteria.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-butyl-2-hydroxy-9-methyl... | Staphylococcus aureus | 32 µg/mL |
| N-butyl-2-hydroxy-9-methyl... | Escherichia coli | 64 µg/mL |
This table illustrates the inhibitory effects observed during laboratory testing.
Neuropharmacological Applications
Research has indicated that pyrido[1,2-a]pyrimidine derivatives can influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study : In animal models, compounds structurally related to N-butyl-2-hydroxy-9-methyl... have been shown to enhance cognitive function and reduce neuroinflammation, suggesting their role as neuroprotective agents.
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. Various methods have been reported, including:
- Condensation Reactions : Using 2-amino-pyridine derivatives with appropriate carbonyl compounds.
- Reduction Steps : To achieve desired functional groups that enhance biological activity.
Comparison with Similar Compounds
Pyrido[1,2-a]pyrimidine Derivatives with Variable N-Substituents
Key Compounds :
- N-Benzyl analogs : Synthesized via reactions with benzylamines, these derivatives (e.g., N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides) show uniform analgesic activity regardless of benzyl substituent variations. This suggests minimal steric or electronic impact from the benzyl group on bioactivity .
- N-Cyclohexyl analog: N-Cyclohexyl-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide features a bulkier, lipophilic cyclohexyl group.
Table 1: Comparison of N-Substituent Effects
| Substituent | Bioactivity (Analgesic) | Lipophilicity (Predicted) | Key Reference |
|---|---|---|---|
| N-Butyl | Moderate activity | Moderate | |
| N-Benzyl | High, uniform activity | Low to moderate | |
| N-Cyclohexyl | Unknown | High |
Tricyclic Thieno- and Pyrrolo-Fused Derivatives
Example Compound: N-Butyl-2-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-3-carboxamide (9a) .
- Structural Differences: Incorporates a thieno ring fused to the pyrimidine core, creating a tricyclic system.
- Functional Contrast: Unlike the pyrido[1,2-a]pyrimidine core, this derivative targets melanogenesis rather than analgesia, highlighting how heterocyclic modifications redirect biological activity.
Bioisosteric Analogs: 4-Hydroxyquinolin-2-ones
Key Finding: The pyrido[1,2-a]pyrimidine nucleus is bioisosteric to 4-hydroxyquinolin-2-one, as both scaffolds exhibit similar structure-activity relationships in analgesic assays. This equivalence arises from comparable electronic distributions and hydrogen-bonding capabilities .
Table 2: Bioisosteric Comparison
| Feature | Pyrido[1,2-a]pyrimidine | 4-Hydroxyquinolin-2-one |
|---|---|---|
| Core Structure | Fused pyridine-pyrimidine | Fused benzene-pyridone |
| Key Substituents | 2-Hydroxy, 9-Methyl | 4-Hydroxy, 2-Ketone |
| Analgesic Efficacy | High | High |
| Reference |
Preparation Methods
General Synthetic Strategies
The synthesis of N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide generally follows multi-step procedures involving:
- Formation of the pyrido[1,2-a]pyrimidine core via condensation reactions.
- Introduction of the 2-hydroxy and 9-methyl substituents through selective functionalization.
- Carboxamide formation at position 3, often through amide coupling reactions.
- N-butyl substitution on the carboxamide nitrogen, typically via alkylation or amidation with butyl amines.
These steps are adapted from synthetic routes used for similar pyrido[1,2-a]pyrimidine derivatives, as direct detailed protocols for this exact compound are limited in open literature.
Photoredox Catalytic Arylation Approach
A recent and environmentally friendly approach involves photoredox catalysis for functionalization of the pyrido[1,2-a]pyrimidine scaffold:
- Starting Materials: Diazonium salts derived from 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives.
- Catalyst: Eosin Y disodium salt (EY-Na), a metal-free photocatalyst.
- Light Source: Green light irradiation (λ = 510 nm).
- Solvent: Mixture of acetonitrile and water (optimal ratio 9:1).
- Conditions: Room temperature (20 °C), under nitrogen atmosphere with degassed solvents.
This method allows direct C–H arylation at position 3 of the pyrido[1,2-a]pyrimidine ring, facilitating the introduction of heteroaryl groups without transition-metal catalysts. The photocatalytic cycle generates aryl radicals from diazonium salts, which then add to the heterocyclic core.
Detailed Reaction Optimization Data
The following table summarizes key optimization parameters and their effects on the arylation yield, which is a critical step in the preparation of functionalized pyrido[1,2-a]pyrimidine derivatives related to the target compound:
| Entry | Solvent Composition (MeCN:H2O) | Catalyst Loading | Light Wavelength | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 9:1 | 1 mol % EY-Na | 510 nm (green) | 77 | Optimal yield for arylation product |
| 2 | 4:1 | 1 mol % EY-Na | 510 nm | 65 | Decreased water content lowers yield |
| 3 | 1:1 | 1 mol % EY-Na | 510 nm | 50 | Further decrease with more water |
| 4 | 19:1 | 1 mol % EY-Na | 510 nm | 60 | Less water than optimal |
| 5 | 10:0 (anhydrous) | 1 mol % EY-Na | 510 nm | 0 | No product due to insolubility |
| 6 | 9:1 | 0.5 mol % EY-Na | 510 nm | 64 | Lower catalyst loading reduces yield |
| 7 | 9:1 | 2 mol % EY-Na | 510 nm | 77 | No improvement with higher catalyst |
| 8 | 9:1 | 1 mol % EY-Na | 450 nm (blue) | 69 | Slightly lower yield with blue light |
| 9 | 9:1 | 1 mol % EY-Na | Dark (no light) | 41 | Reaction proceeds slowly without light |
| 10 | 9:1 | None | Dark | 31 | Non-catalyzed, very slow reaction |
Source: Adapted from photoredox arylation studies on pyrido[1,2-a]pyrimidine derivatives
Multi-Step Synthetic Route (Literature-Inspired)
A plausible synthetic sequence to prepare this compound includes:
Synthesis of 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid:
- Condensation of 2-aminopyridine derivatives with α-ketoesters or α-haloketones.
- Oxidation and ring closure to form the fused pyrido[1,2-a]pyrimidine core.
- Introduction of the 2-hydroxy group via selective hydroxylation.
Activation of the carboxylic acid group:
- Conversion to acid chloride or use of coupling reagents (e.g., EDCI, DCC) for amide bond formation.
Amide coupling with n-butylamine:
- Reaction of the activated carboxyl intermediate with n-butylamine to yield the N-butyl carboxamide.
Purification and characterization:
- Chromatographic separation (e.g., flash chromatography on neutral alumina).
- Confirmation by spectroscopic methods (NMR, IR, MS).
Notes on Challenges and Considerations
- Solubility: The diazonium salts and intermediates often have limited solubility in purely organic solvents, necessitating mixed aqueous-organic solvent systems.
- Catalyst Selection: Eosin Y disodium salt is preferred for its compatibility with visible light and metal-free conditions.
- Reaction Atmosphere: Degassing and nitrogen atmosphere improve yields by minimizing radical quenching by oxygen.
- Temperature: Mild temperatures (around 20 °C) favor the reaction; lower temperatures slow or halt the process.
- Regioselectivity: Arylation can produce regioisomeric mixtures; reaction conditions and substrate choice influence selectivity.
Summary Table of Key Data for this compound
| Parameter | Data / Description |
|---|---|
| Molecular Formula | C16H20N4O3 |
| Molecular Weight | ~ 300 - 320 g/mol (estimated based on related compounds) |
| Core Scaffold | Pyrido[1,2-a]pyrimidine |
| Key Functional Groups | 2-hydroxy, 9-methyl, 4-oxo, 3-carboxamide |
| N-Substituent | n-Butyl on carboxamide nitrogen |
| Typical Solvent System | Acetonitrile/water mixtures (9:1) |
| Photocatalyst | Eosin Y disodium salt (1 mol %) |
| Light Source | Green LED (510 nm) |
| Reaction Temperature | 20 °C |
| Reaction Time | 4 hours |
| Yield Range (Arylation Step) | 50–77% depending on conditions |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives, and how are structural confirmations validated?
- Methodology : Condensation of 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with alkylamines (e.g., benzylamines) in ethanol under reflux is a standard route . Structural validation requires elemental analysis and -NMR spectroscopy, with attention to aromatic proton shifts in the pyrido-pyrimidine core to confirm regiochemistry .
Q. How is biological activity assessed for pyrido-pyrimidine derivatives in preclinical studies?
- Methodology : The "acetic acid writhing" model is widely used to evaluate analgesic activity. This involves intraperitoneal acetic acid administration in rodents to induce nociceptive behavior, with compound efficacy quantified by writhing reduction . Comparative analysis with bioisosteric analogs (e.g., 4-hydroxyquinolin-2-ones) can validate mechanistic hypotheses .
Q. What structural features of the pyrido-pyrimidine scaffold are critical for modulating biological activity?
- Methodology : Systematic substitution of the carboxamide side chain (e.g., N-butyl vs. benzyl groups) and analysis of structure-activity relationships (SAR) via in vivo models reveal that hydrophobic substituents enhance analgesic potency. NMR spectral shifts in the pyrido-pyrimidine aromatic protons indicate electronic effects influencing receptor interactions .
Advanced Research Questions
Q. How can bioisosteric replacement strategies between pyrido-pyrimidine and quinolinone nuclei be rationalized and optimized?
- Methodology : Comparative SAR studies using molecular docking and pharmacophore mapping are essential. Evidence from -NMR data shows similar electronic environments in both scaffolds, suggesting bioisosteric equivalence. Computational tools (e.g., density functional theory) can quantify electronic and steric similarities to guide substitutions .
Q. What experimental design strategies minimize trial-and-error approaches in optimizing reaction conditions for novel derivatives?
- Methodology : Statistical Design of Experiments (DoE) reduces variables through factorial or response surface methodologies. For example, varying solvent polarity, temperature, and amine equivalents in condensation reactions can identify optimal yields while minimizing experimental runs .
Q. How can contradictory data between in vitro binding assays and in vivo efficacy studies be resolved?
- Methodology : Integrate pharmacokinetic profiling (e.g., bioavailability, metabolic stability) with in vivo models. If in vitro activity does not translate in vivo, assess blood-brain barrier permeability or metabolic degradation pathways. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models can prioritize derivatives with favorable profiles .
Q. What role do computational reaction path searches play in accelerating derivative synthesis?
- Methodology : Quantum chemical calculations (e.g., transition state analysis) predict feasible reaction pathways. Coupled with machine learning algorithms, these methods identify optimal catalysts or solvents, reducing synthesis time by >50% compared to traditional methods .
Methodological Considerations
- Data Validation : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals in complex pyrido-pyrimidine spectra .
- Safety Protocols : Adhere to lab safety regulations (e.g., Chemical Hygiene Plan) for handling corrosive reagents and minimizing inhalation/contact risks during synthesis .
- Ethical Reporting : Use APA standards for data reproducibility, including detailed experimental conditions and statistical parameters (e.g., p-values, confidence intervals) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
